D1N8 Matches L-26 3CLpro Inhibitory Potency but Drastically Reduces Cytotoxicity
D1N8 demonstrates equivalent SARS-CoV-2 3CLpro inhibitory potency to the lead compound L-26 while achieving a >7.7-fold reduction in cytotoxicity, resulting in a substantially improved therapeutic index. In a fluorescence resonance energy transfer (FRET)-based enzymatic assay, D1N8 exhibited an IC50 of 0.44 ± 0.12 μM, compared to L-26's IC50 of 0.30 ± 0.14 μM [1]. Critically, in Vero E6 cells, D1N8 showed a CC50 of >20 μM, whereas L-26 displayed a CC50 of <2.6 μM [1]. This differential cytotoxicity profile is a key differentiator for cellular assay applications.
| Evidence Dimension | SARS-CoV-2 3CLpro inhibition and cytotoxicity |
|---|---|
| Target Compound Data | IC50 = 0.44 ± 0.12 μM; CC50 > 20 μM |
| Comparator Or Baseline | L-26: IC50 = 0.30 ± 0.14 μM; CC50 < 2.6 μM |
| Quantified Difference | IC50 difference: +0.14 μM (within comparable range). CC50 difference: >7.7-fold higher for D1N8. |
| Conditions | FRET-based enzymatic assay for IC50; Vero E6 cells for CC50 |
Why This Matters
The drastically lower cytotoxicity of D1N8 compared to L-26 enables more robust and interpretable cellular antiviral assays, reducing confounding effects from compound-induced cell death.
- [1] Jiang X, Li H, Liu Y, et al. Identification of novel 1,2,3-triazole isatin derivatives as potent SARS-CoV-2 3CLpro inhibitors via click-chemistry-based rapid screening. RSC Med Chem. 2023;14(10):2068-2078. doi:10.1039/d3md00306j View Source
